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Compound of Interest

Compound Name: AZD4320

Technical Support Center: AZD0466
Development and Experimentation

This technical support center provides researchers, scientists, and drug development
professionals with essential information for working with AZD0466, a dendrimer-conjugated
iteration of the dual Bcl-2/Bcl-xL inhibitor, AZD4320. Here you will find frequently asked
guestions, troubleshooting guidance for common experimental hurdles, comprehensive data
summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing AZD04667

Al: AZD0466 was developed to improve the therapeutic index of its active moiety, AZD4320.[1]
[2] While AZD4320 is a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, its
clinical development was halted due to dose-limiting cardiovascular toxicity and challenging
physicochemical properties, such as poor solubility.[1][2][3] AZD0466 is a drug-dendrimer
conjugate that chemically links AZD4320 to a PEGylated poly-lysine dendrimer.[1][4] This
formulation allows for an optimized, slower release of AZD4320, which mitigates peak plasma
concentration (Cmax)-driven toxicities, improves solubility, and prolongs circulation time,
leading to better overall tolerability.[5][6][7]
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Q2: What is the mechanism of action for AZD04667

A2: AZD0466 acts as a nanomedicine that gradually releases its active component, AZD4320,
through the hydrolytic cleavage of a linker.[4] AZD4320 is a BH3 mimetic that binds to the BH3
groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8] This action displaces pro-apoptotic
proteins (like BIM), which can then activate BAX and BAK.[8] The activation of BAX/BAK leads
to mitochondrial outer membrane permeabilization, the release of cytochrome c, and
subsequent caspase activation, ultimately inducing the intrinsic pathway of apoptosis in cancer
cells.[8]

Q3: How does the dendrimer delivery platform improve upon the free drug AZD4320?
A3: The dendrimer platform provides several key advantages:

e Improved Therapeutic Index: It allows for the administration of a higher equivalent dose of
the active drug compared to AZD4320 alone, with significantly reduced cardiovascular
toxicity.[1][7]

o Enhanced Solubility: The conjugate has a much higher agueous solubility (>100 mg/mL)
compared to AZD4320 (<1 pug/mL), facilitating intravenous formulation and delivery.[1]

» Optimized Pharmacokinetics: The dendrimer conjugate exhibits a more prolonged circulation
time in plasma compared to the rapid clearance of free AZD4320.[1]

o Controlled Release: The linker chemistry is designed for a specific release half-life (around
25.5 hours), which balances anti-tumor efficacy with minimizing systemic toxicity.[9][10]

Q4: What is the on-target toxicity associated with Bcl-xL inhibition, and how does AZD0466
manage it?

A4: The primary on-target toxicity of Bcl-xL inhibition is thrombocytopenia (a decrease in
platelet count), as Bcl-xL is crucial for platelet survival.[6][8] While AZD0466 still causes a
transient decrease in platelets, the effect is manageable and platelet counts typically recover
before the next weekly dose.[6][11] This is an improvement over earlier dual inhibitors and is
made possible by the controlled release profile of the dendrimer conjugate, which avoids the
sharp plasma peaks associated with severe toxicity.[6]
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Q5: In what cancer types has AZD0466 shown preclinical or clinical activity?
A5: AZD0466 has demonstrated promising activity across a range of cancers, including:

o Hematological Malignancies: It has shown potent activity in models of Acute Myeloid
Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma
(DLBCL).[1][12][13] It has also shown efficacy in models resistant to the Bcl-2 selective
inhibitor, venetoclax.[11][12]

» Solid Tumors: Preclinical studies have shown significant anti-tumor activity in Small Cell
Lung Cancer (SCLC) and Malignant Pleural Mesothelioma (MPM) models.[5][6][14]

 Clinical Trials: AZD0466 is being evaluated in clinical trials for patients with advanced
hematological malignancies (including AML and ALL) and non-Hodgkin lymphoma.[5]

Data Presentation
Table 1: Comparative In Vitro Efficacy of AZD4320

(Active Mojety of AZD0466)

. Representative Cell AZD4320 EC50/
Cell Line Type . Notes
Line(s) IC50

Activity is similar to
MSTO-211H, VMC23 ~150-220 nM[6] navitoclax in these cell
lines.[6]

Malignant Pleural
Mesothelioma (MPM)

Sensitivity was

Small Cell Lung <0.1 uM in 9/27 cell enriched in SCLC
N/A (Panel Screen) ]
Cancer (SCLC) lines[5][15] subtypes A and P.[5]
[15]

Showed much
broader activity
Hematological PEC50 =7 in 46.5% of compared to the Bcl-2
N/A (Panel Screen) ) o
Cancers cell lines[12] selective inhibitor
venetoclax (pEC50 =

7 in 16% of lines).[12]
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EC50/IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 2: Comparative Preclinical In Vivo Efficacy and

lerabili

AZD0466
AZDA4320 (Free . .
Parameter (Dendrimer Animal Model
Drug) .
Conjugate)
Complete tumor
Complete tumor ]
] ] regression at 10 and RS4;11 Xenograft
Efficacy regression at 20

mg/kg (IP).[12]

30 mg/kg equivalent
doses (IV, weekly).[1]

(mouse)

Cardiovascular Safety

Dose-limiting
cardiovascular toxicity
observed.[2][3]

Minimal to no effect
on QRS amplitude at

efficacious doses.[1]

Rat Telemetry Study

Causes transient

thrombocytopenia with

) Induces
Thrombocytopenia ] platelet recovery Mouse
thrombocytopenia.[12]

before the next weekly
dose.[6][11]
Tolerated at doses
more than ten-fold

Maximum Tolerated Lower MTD due to ) ] )
higher (active moiety Rat and Dog

Dose (MTD)

toxicity.[9][10]

equivalent) than
AZD4320.[9][10]

Table 3: Comparative Physicochemical and

Pharmacokinetic Properties
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AZD0466 (Dendrimer

Property AZDA4320 (Free Drug) .
Conjugate)
Aqueous Solubility <1 pg/mL[1] >100 mg/mL[1]
Very rapid clearance (<20% of
Plasma Circulation initial concentration within 10 Prolonged circulation time.[1]
min).[1]
Release Half-life of Active N/A ~25.5 hours (optimized
Moiety formulation).[9][10]

Experimental Protocols & Workflows
Diagram: Development Workflow of AZD0466
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Problem Identification

AZD4320:
Potent Dual Bcl-2/xL Inhibitor

Preclinical
Studies

Limitations Identified:

- Dose-limiting cardiotoxicity
- Poor aqueous solubility
- Challenging physicochemical properties

Solution: Nanorn‘ ;dicine Approach

Hypothesis:
Dendrimer conjugation can improve
therapeutic index

Design & Synthesis:
- PEGylated poly-lysine dendrimer

- Hydrolytically labile linker
- Conjugate AZD4320 to create AZD0466

~

Optimization‘ '& Evaluation

Synthesize conjugates with
varying release half-lives
(e.g., 1.7h, 5.4h, 217h)

Mathematical Modeling:
Predict optimal release rate for
max efficacy & min toxicity

Preclinical Testing:
- In vivo PK/PD
- Xenograft efficacy studies
- Cardiovascular safety (telemetry)

Data-driven
Decision

Optimized Candidate Selected:

AZD0466
(Release t1/2 = 25.5h)

Clinical P‘;ogression

Progression to Phase I/ll
Clinical Trials
(NCT04214093, NCT04865419)
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AZD0466
(releases AZD4320)
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Cellular Stress Bcl-2, Bel-xL
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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